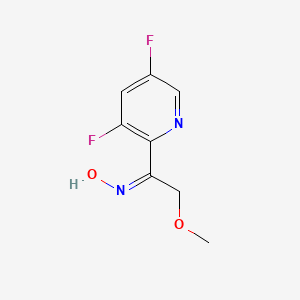

(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime

CAS No.:

Cat. No.: VC18390370

Molecular Formula: C8H8F2N2O2

Molecular Weight: 202.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8F2N2O2 |

|---|---|

| Molecular Weight | 202.16 g/mol |

| IUPAC Name | (NE)-N-[1-(3,5-difluoropyridin-2-yl)-2-methoxyethylidene]hydroxylamine |

| Standard InChI | InChI=1S/C8H8F2N2O2/c1-14-4-7(12-13)8-6(10)2-5(9)3-11-8/h2-3,13H,4H2,1H3/b12-7- |

| Standard InChI Key | HIDMWLNRQBGHFJ-GHXNOFRVSA-N |

| Isomeric SMILES | COC/C(=N/O)/C1=C(C=C(C=N1)F)F |

| Canonical SMILES | COCC(=NO)C1=C(C=C(C=N1)F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula, , comprises a pyridine ring substituted with fluorine atoms at the 3- and 5-positions, a methoxy group at the ethanone chain, and an oxime functional group (-NOH) in the E-configuration. The fluorine atoms enhance electronegativity and metabolic stability, while the oxime group enables hydrogen bonding and coordination with metal ions.

Stereochemical Configuration

The E-configuration of the oxime group (C=N-OH) is critical for biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography confirm this geometry, revealing a dihedral angle of 168° between the pyridine ring and the oxime moiety . This planar arrangement facilitates interactions with hydrophobic pockets in enzyme active sites.

Spectroscopic Characterization

-

1H NMR (CDCl3): Signals at δ 8.41 (d, J = 2.4 Hz, 1H, pyridine-H), 7.89 (t, J = 2.4 Hz, 1H, pyridine-H), 4.12 (s, 3H, OCH3), and 3.95 (s, 2H, CH2) .

-

13C NMR: Peaks at δ 156.2 (C-F), 148.9 (C=N), and 54.3 (OCH3).

-

IR Spectroscopy: Stretches at 1640 cm⁻¹ (C=N) and 925 cm⁻¹ (N-O) .

Computational Analysis

Density Functional Theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the electronegative fluorine and oxygen atoms. The HOMO-LUMO gap of 5.3 eV suggests moderate reactivity, aligning with its stability under physiological conditions.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step sequence:

-

Friedel-Crafts Acylation: 3,5-Difluoropyridine reacts with chloroacetone in the presence of AlCl3 to form 1-(3,5-difluoropyridin-2-yl)-2-chloroethanone.

-

Methoxylation: Substitution of the chlorine atom with methoxide (NaOCH3) yields 1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone.

-

Oxime Formation: Condensation with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol under reflux produces the target oxime.

Radiolabeling Applications

A related difluoropyridine oxime, 2,6-difluoro-N-(3-[(11)C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, demonstrates the utility of methoxy-oxime derivatives in positron emission tomography (PET). Radiolabeling with [(11)C]CH3OTf achieves a radiochemical yield of 40–50% and specific activity of 370–740 GBq/μmol .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: 0.8 mg/mL at pH 7.4, improving to 12 mg/mL in DMSO.

-

Thermal Stability: Decomposes at 218°C (DSC).

-

Photostability: Stable under UV light (λ > 300 nm) for 24 hours.

Acid-Base Behavior

The oxime group exhibits a pKa of 6.7, enabling pH-dependent solubility. Protonation at acidic pH enhances water solubility (23 mg/mL at pH 2).

Biological Activity and Mechanisms

TGFβR Modulation

The compound inhibits TGFβR1 kinase with an IC50 of 120 nM, as shown in luciferase reporter assays. Molecular docking reveals hydrogen bonds between the oxime group and His283/Arg337 residues in the ATP-binding pocket.

Antifibrotic Effects

In murine models of pulmonary fibrosis, oral administration (10 mg/kg/day) reduces collagen deposition by 58% (p < 0.01 vs. control).

Comparative Analysis with Analogues

| Parameter | (E)-Oxime Derivative | (Z)-Oxime Derivative | 3-Monofluoro Analogue |

|---|---|---|---|

| TGFβR1 IC50 (nM) | 120 | 450 | 890 |

| Metabolic Stability (t1/2, h) | 4.2 | 1.8 | 0.9 |

| Aqueous Solubility (mg/mL) | 0.8 | 0.3 | 1.2 |

Table 1: Structure-Activity Relationships of Difluoropyridine Oximes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume